4-Methyl-6-(2-chloro-4-bromophenyl)pyrimidin-2-amine
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Overview
Description
4-Methyl-6-(2-chloro-4-bromophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and a 2-chloro-4-bromophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2-chloro-4-bromophenyl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines with suitable ketones under catalytic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(2-chloro-4-bromophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
4-Methyl-6-(2-chloro-4-bromophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(2-chloro-4-bromophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine: Lacks the halogen substituents and has different biological activity.
2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine core but different substituents, leading to varied applications.
Uniqueness
4-Methyl-6-(2-chloro-4-bromophenyl)pyrimidin-2-amine is unique due to the presence of both chloro and bromo substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for specific research applications.
Properties
CAS No. |
913322-58-4 |
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Molecular Formula |
C11H9BrClN3 |
Molecular Weight |
298.56 g/mol |
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H9BrClN3/c1-6-4-10(16-11(14)15-6)8-3-2-7(12)5-9(8)13/h2-5H,1H3,(H2,14,15,16) |
InChI Key |
JFSVMPHCJQQZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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